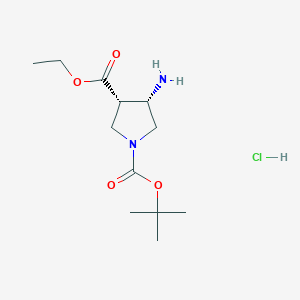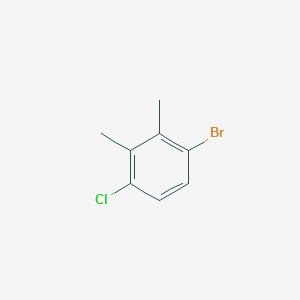![molecular formula C24H16BrN B1524176 9-([1,1'-Biphényl]-4-yl)-3-bromo-9H-carbazole CAS No. 894791-46-9](/img/structure/B1524176.png)
9-([1,1'-Biphényl]-4-yl)-3-bromo-9H-carbazole
Vue d'ensemble
Description
“9-([1,1’-Biphenyl]-4-yl)-3-bromo-9H-carbazole” is a complex organic compound that likely contains a biphenyl group (a molecule with two connected phenyl rings) and a carbazole group (a tricyclic compound consisting of two benzene rings fused onto a five-membered nitrogen-containing ring). The bromo- indicates the presence of a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a biphenyl group connected to a carbazole group. The exact structure would depend on the specific locations of these groups and the bromine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Biphenyl compounds can undergo various reactions such as oxidation, reduction, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of the bromine atom and the arrangement of the biphenyl and carbazole groups .
Applications De Recherche Scientifique
Agents antibactériens
Les dérivés du biphényle et du carbazole, y compris des composés similaires au 3-BROMO-9-(4-BIPHENYLYL)CARBAZOLE, ont été étudiés pour leur potentiel en tant qu'agents antibactériens. Ces composés ont montré des activités inhibitrices puissantes contre les bactéries résistantes aux antibiotiques, telles que le Staphylococcus aureus résistant à la méthicilline et l'Enterococcus faecalis multirésistant. La présence de groupes fortement attracteurs d'électrons et de groupes hydroxyle dans ces molécules contribue à leur efficacité antibactérienne .
Diodes électroluminescentes organiques (OLED)
Les dérivés du carbazole sont des matériaux clés dans le développement des OLED en raison de leurs excellentes propriétés électroluminescentes. Ils peuvent être utilisés pour créer des matériaux à fluorescence retardée activée thermiquement (TADF), qui sont efficaces pour récolter à la fois les excitons singulets et triplets pour une efficacité d'électroluminescence élevée .
Agents antimicrobiens contre les agents pathogènes Gram-négatifs
Des composés spécifiques de biphényle-carbazole ont démontré des activités inhibitrices comparables à la ciprofloxacine contre les bactéries Gram-négatives, telles que l'Acinetobacter baumannii résistant aux carbapénèmes. Ceci suggère leur application potentielle en tant qu'agents antimicrobiens dans le traitement des infections causées par ces agents pathogènes .
Chimie bioorganique
Dans le domaine de la chimie bioorganique, les dérivés du biphényle et du carbazole sont explorés pour leur innovation structurelle. Ils offrent des structures nouvelles chimiquement différentes des antibiotiques actuellement connus, ce qui pourrait conduire au développement de nouvelles classes d'antibiotiques contre les souches résistantes .
Utilisation chimique de la biomasse forestière
Les dérivés du carbazole et du biphényle sont en cours de recherche pour leur rôle dans l'utilisation chimique de la biomasse forestière. Ils peuvent être synthétisés par des procédés respectueux de l'environnement, tels que les réactions de couplage de Suzuki et de déméthylation, offrant une approche durable de la synthèse de matériaux .
Recherche sur la pollution environnementale
Bien que ne se rapportant pas directement au 3-BROMO-9-(4-BIPHENYLYL)CARBAZOLE, les composés du biphényle ont été largement utilisés et étudiés dans le contexte de la recherche sur la pollution environnementale. Comprendre leurs applications et leur impact sur l'environnement est crucial pour développer des stratégies visant à atténuer la pollution et à promouvoir la durabilité environnementale .
Chimie médicinale
En chimie médicinale, l'étude des dérivés du carbazole est significative pour la découverte et le développement de médicaments. Leur diversité d'activités biologiques, y compris les propriétés antibactériennes, en fait des échafaudages précieux pour la conception de médicaments aux effets thérapeutiques ciblés .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNGNGLTRMQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694804 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-46-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Biphenylyl)-3-bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
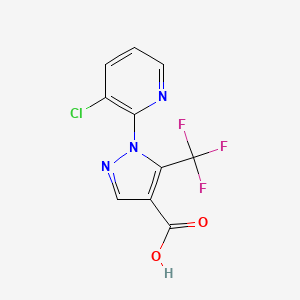
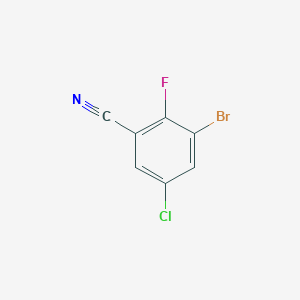
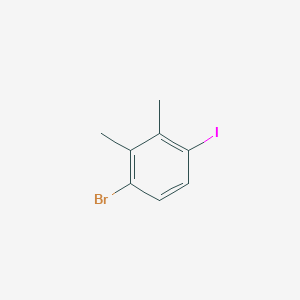

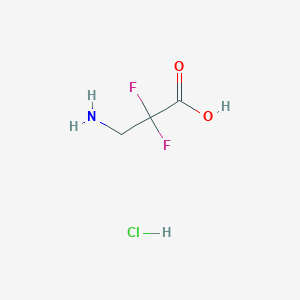
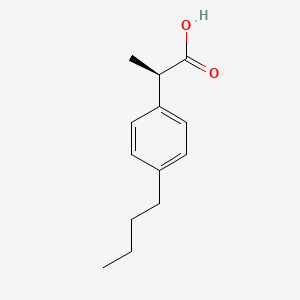
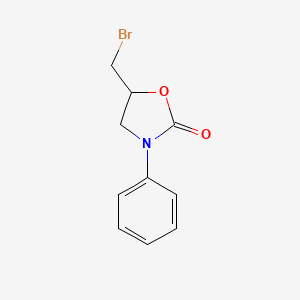
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
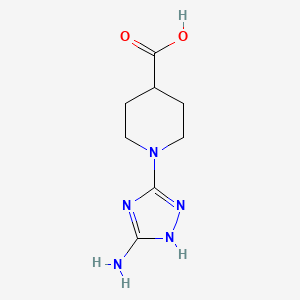
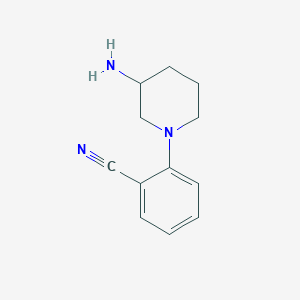
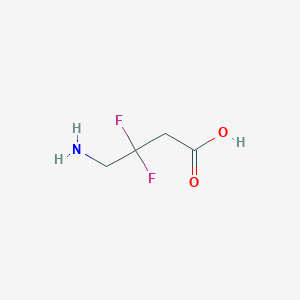
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
